![molecular formula C15H14F2N4OS B12638094 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole and pyrimidine ring system. The structure features a 2,3-difluorophenylthioether moiety at the 5-position and an isopropyl group at the 2-position. The sulfur atom in the sulfanylmethyl group enhances lipophilicity, while the fluorine atoms on the aromatic ring may improve metabolic stability and binding affinity through electronegative interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have been investigated for their ability to inhibit tumor cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic roles in treating inflammatory diseases. The underlying mechanisms often involve the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Triazolopyrimidine derivatives have exhibited antimicrobial activity against a range of pathogens. The compound may interact with bacterial enzymes or disrupt cellular processes, providing a basis for its use in developing new antibiotics .
Neurological Applications
There is emerging evidence suggesting that triazolopyrimidines can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety. Compounds with similar structures have shown promise in preclinical models for their antidepressant-like effects .
Table: Synthesis Conditions Comparison
Method | Yield (%) | Reaction Time | Notes |
---|---|---|---|
Conventional Heating | 60 | 24 hours | Longer reaction time |
Microwave-Assisted Synthesis | 83 | 3 hours | Higher yield and efficiency |
Solvent-Free Conditions | 70 | 12 hours | Eco-friendly approach |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related triazolopyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis via caspase activation . The study employed various assays to assess cell viability and apoptosis markers.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of a similar compound on murine models of arthritis. The results indicated a significant reduction in swelling and inflammatory markers following treatment with the compound .
Mechanism of Action
The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent variations and inferred properties:
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidinones (e.g., MK79, MK80) Structure: Replace the triazole ring with pyrazole (pyrazolo[1,5-a]pyrimidinone core) . Substituents: MK79 (2-methoxyphenyl) and MK80 (2-chlorophenyl) at the 2-position, with 3,5-bis(trifluoromethyl)phenyl at the 5-position . Chloro/methoxy groups influence steric and electronic interactions .
Substituent Variations at the 5-Position
- Compound 75 (Pyrazolo[1,5-a]pyrimidinone with thiophene): Features a thiophene ring at R₁, contributing to π-π stacking interactions. The sulfur atom in thiophene may mimic the sulfanylmethyl group in the target compound but with distinct electronic effects .
- Compound (3-(4-chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one): Sulfanylmethyl group attached to a methylphenyl group instead of difluorophenyl.
Substituent Effects at the 2-Position
- Target Compound : Isopropyl group introduces steric bulk, which may hinder enzymatic degradation.
- MK79/MK80 : Aryl groups (methoxy or chloro) at the 2-position provide planar aromatic interactions, contrasting with the aliphatic isopropyl group in the target compound .
Data Table: Key Structural and Inferred Properties
Research Findings and Hypotheses
- Synthetic Routes: Analogous triazolopyrimidinones are synthesized via cyclocondensation reactions in 1,4-dioxane with triethylamine as a base, as seen in for pyrazole derivatives. The target compound likely follows similar protocols .
- Herbicide Applications : highlights the role of heterocyclic compounds in agrochemicals. Fluorine and sulfur substituents in the target compound align with trends in modern herbicide design .
Biological Activity
The compound 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse literature sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and the introduction of substituents such as the difluorophenyl and sulfanylmethyl groups. The synthetic routes often utilize methodologies such as cyclization reactions and nucleophilic substitutions to achieve the desired structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds structurally related to our compound have shown significant antiproliferative effects against various cancer cell lines. Specifically, derivative compounds have demonstrated IC50 values in the low micromolar range against lung cancer cells (A549 and H1650), suggesting promising anticancer properties .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5r | H1650 | 1.91 | Apoptosis induction |
5r | A549 | 3.28 | Cell cycle arrest at G2/M |
5m | HeLa | 0.37 | Apoptosis induction |
Data derived from various studies on related triazole derivatives .
Anti-inflammatory Activity
In addition to its anticancer properties, compounds in this class have also been evaluated for anti-inflammatory activity. For example, some derivatives have been shown to inhibit inflammatory responses in animal models effectively. The mechanism often involves modulation of cytokine production and inhibition of pro-inflammatory pathways .
Case Study: Anti-inflammatory Effects
A study evaluated a series of triazolo derivatives for their ability to reduce edema in a carrageenan-induced paw edema model. Results indicated significant reductions in inflammation compared to control groups, supporting their potential as anti-inflammatory agents .
Mechanistic Insights
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Evidence suggests that these compounds can trigger intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that certain derivatives can halt cell cycle progression at specific phases (G2/M), which is critical for inhibiting cancer cell proliferation.
- Cytokine Modulation : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
- Methodological Answer : The synthesis typically involves constructing the triazolopyrimidine core via cyclization of pyrimidine precursors under acidic or thermal conditions. For the sulfanylmethyl group, nucleophilic substitution (SNAr) or thiol-ene reactions can introduce the 2,3-difluorophenyl moiety. Key steps include:
- Cyclization of 5-amino-1H-1,2,4-triazole with β-keto esters to form the pyrimidin-7-one ring .
- Thioether linkage formation using (2,3-difluorophenyl)thiol and a methylene-bridged intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Final purification via column chromatography and recrystallization to achieve >95% purity .
Q. How can the molecular structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Single-crystal X-ray diffraction for unambiguous confirmation of the triazolopyrimidine core and substituent positions .
- NMR spectroscopy : 1H and 13C NMR to verify proton environments (e.g., difluorophenyl aromatic signals at δ 7.2–7.8 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorometric assays (e.g., Ellman’s method for IC₅₀ determination) .
- Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with doxorubicin as a positive control .
- Include purity validation (HPLC ≥98%) to exclude false positives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Perform DFT/TDDFT calculations (B3LYP/6-311+G(d,p)) to:
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer behavior .
- Predict UV-Vis spectra (λmax) and compare with experimental data to validate sensing applications .
- Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., kinases) .
Q. How to resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods .
- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts.
- Metabolic stability : Test in hepatocyte microsomes to assess compound degradation .
- Cross-validate with structural analogs (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines) to identify substituent-specific trends .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- LogP adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) via late-stage functionalization to improve aqueous solubility .
- Prodrug design : Mask the sulfanylmethyl group as a disulfide for enhanced blood-brain barrier penetration .
- In silico PK modeling : Use SwissADME to predict absorption/distribution and refine synthetic priorities .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with:
- Alternative aryl groups (e.g., 3,4-dichlorophenyl vs. 2,3-difluorophenyl) .
- Varying alkyl chains at the propan-2-yl position .
- Bioisosteric replacement : Replace the sulfanylmethyl group with sulfonyl or ether linkages to assess steric/electronic effects .
- Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with bioactivity .
Properties
Molecular Formula |
C15H14F2N4OS |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14F2N4OS/c1-8(2)14-19-15-18-9(6-12(22)21(15)20-14)7-23-11-5-3-4-10(16)13(11)17/h3-6,8H,7H2,1-2H3,(H,18,19,20) |
InChI Key |
MLRXFERQCTZPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=NC(=CC(=O)N2N1)CSC3=CC=CC(=C3F)F |
Origin of Product |
United States |
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